4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of pyridine, piperidine, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the formation of the oxadiazole ring. The final step involves the coupling of the pyridine moiety to the oxadiazole-piperidine intermediate. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
pyridin-4-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H17N5O2/c24-18(14-5-9-20-10-6-14)23-11-1-2-15(12-23)17-21-16(22-25-17)13-3-7-19-8-4-13/h3-10,15H,1-2,11-12H2 |
InChI Key |
BMMRWTWRPWFADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.